![molecular formula C12H12N2O3S B2968965 Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one CAS No. 835632-37-6](/img/structure/B2968965.png)

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one

Descripción general

Descripción

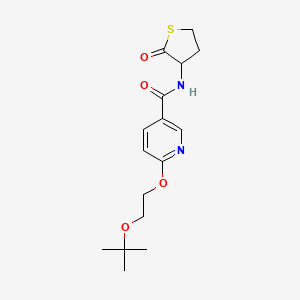

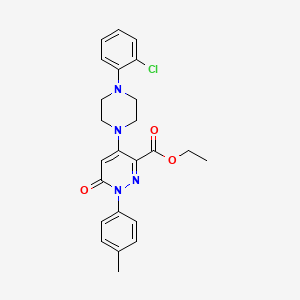

Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Environmental Impact

Spiroheterocycles, including compounds like Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one, are synthesized using environmentally friendly methods. Arya and Kumar (2011) demonstrated an efficient and convenient synthesis of spiroheterocycles incorporating medicinally privileged heterosystems through a sulfamic acid-catalyzed multicomponent domino reaction. This method emphasizes green chemistry principles, highlighting the importance of environmentally benign synthesis processes in medicinal chemistry (Arya & Kumar, 2011).

Electronic Properties

Spiro compounds, including those similar in structure to this compound, have been studied for their electronic properties. Research by Gleiter et al. (1994, 1995) investigated the electronic properties of various donor-acceptor spiro compounds. They analyzed the photoelectron and UV/Vis spectra, observing weak interactions between different parts of the spiro compounds and moderate long-wavelength shifts indicating charge transfer in the UV/Vis spectra. This research provides insight into the electronic behavior of spiro compounds in different environments (Gleiter et al., 1994).

Anticancer Applications

Spiro compounds have shown potential in anticancer applications. Ismail et al. (2017) synthesized novel spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, evaluating them for anti-proliferative properties against cancer cell lines. Their findings suggest that spiro compounds could be effective in inhibiting sirtuins, highlighting their potential as anticancer agents (Ismail et al., 2017).

Anti-inflammatory Applications

The anti-inflammatory and analgesic properties of spiro compounds have been explored. Hafez et al. (2013) synthesized derivatives of spiro(benzothieno[2,3-d]pyrimidine-4-one), discovering that some of these compounds exhibited potent anti-inflammatory and analgesic activities. This suggests that spiro compounds could be beneficial in developing new anti-inflammatory drugs (Hafez, Al-duaij, & El-Gazzar, 2013).

Anticonvulsant Activity

Spiro compounds have also been studied for their anticonvulsant activity. Rajopadhye and Popp (1988) synthesized spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, testing them for anticonvulsant activity in electroshock seizure tests. They found that several compounds, including 5'-chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one, were effective in protecting against seizures (Rajopadhye & Popp, 1988).

Propiedades

IUPAC Name |

spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10-9-7-1-2-12(16-3-4-17-12)5-8(7)18-11(9)14-6-13-10/h6H,1-5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGMOQMJDITPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=C1C4=C(S3)N=CNC4=O)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2968894.png)

![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)

![1-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2968900.png)